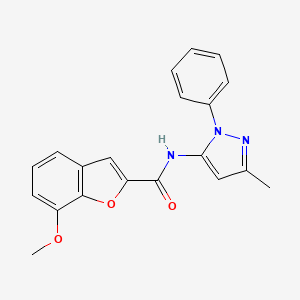

7-甲氧基-N-(3-甲基-1-苯基-1H-吡唑-5-基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The compound can be synthesized through a three-component reaction involving 3-methyl-1-phenyl-5-pyrazolone (1) and various benzaldehydes (2). Sodium acetate catalyzes the reaction at room temperature. The resulting product is 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives (3a–q) in high to excellent yields. Isolation is straightforward by simple filtration .

Molecular Structure Analysis

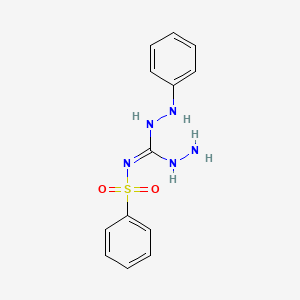

The molecular formula of this compound is C₂₇H₂₄N₆O₃ . It consists of a benzofuran core, a pyrazole ring, and a carboxamide group. The methoxy group is attached to the benzofuran moiety, and the methyl group is part of the pyrazole ring. The overall structure contributes to its biological activity .

Chemical Reactions Analysis

The compound exhibits radical scavenging activity, making it potentially useful as an antioxidant. It has been tested in vitro on colorectal RKO carcinoma cells, revealing cytotoxic properties. Some derivatives, such as compound 3i, demonstrated potent scavenging activity and cytotoxicity against RKO cells. Autophagy proteins were activated as a survival mechanism, while p53-mediated apoptosis was the predominant pathway of cell death .

Physical And Chemical Properties Analysis

科学研究应用

合成和化学性质

CCR5拮抗剂的实用合成:Ikemoto 等人(2005 年)的一项研究开发了一种合成 CCR5 拮抗剂的实用方法,展示了一种无需色谱纯化的经济高效的新方法[Ikemoto, T.,Ito, T.,Nishiguchi, A.,Miura, S.,& Tomimatsu, K.(2005 年)]。这项研究强调了用于生产具有潜在治疗效果的化合物的化学合成和优化策略。阅读更多。

吡唑和吡唑并[1,5-a]嘧啶衍生物的表征:Hassan 等人(2014 年)合成了具有针对艾氏腹水癌细胞的潜在细胞毒活性的新衍生物,并对其进行了表征,证明了该化合物的相互作用和潜在治疗应用[Hassan, A. S.,Hafez, T.,& Osman, S. A.(2014 年)]。阅读更多。

氮杂环丁酮衍生物的抗菌筛选:Idrees 等人(2020 年)的研究涉及合成与喹啉、吡唑和苯并呋喃部分整合的氮杂环丁酮衍生物,对金黄色葡萄球菌和大肠杆菌等病原菌显示出显着的产率和抗菌活性[Idrees, M.,Bodkhe, Y. G.,Siddiqui, N.,& Kola, S.(2020 年)]。阅读更多。

生物活性

- 神经保护和抗氧化作用:Cho 等人(2015 年)的一项研究合成了一系列新型苯并呋喃-2-甲酰胺衍生物,并评估了它们的神经保护和抗氧化活性。这项研究突出了该化合物在预防兴奋性神经元损伤及其抗氧化能力方面的潜力[Cho, J.,Park, C.-H.,Lee, Y.,Kim, S.,Bose, S.,Choi, M.,Kumar, A. S.,Jung, J.-K.,& Lee, H.(2015 年)]。阅读更多。

属性

IUPAC Name |

7-methoxy-N-(5-methyl-2-phenylpyrazol-3-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-13-11-18(23(22-13)15-8-4-3-5-9-15)21-20(24)17-12-14-7-6-10-16(25-2)19(14)26-17/h3-12H,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIFNYKZHJNXQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2916746.png)

![N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide](/img/no-structure.png)

![3-(2-(3-(4-fluorophenyl)azepan-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2916755.png)

![3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid](/img/structure/B2916757.png)

![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-(4-fluorobenzyl)oxime](/img/structure/B2916762.png)

![N-(3-chlorophenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2916765.png)

![2-ethyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2916767.png)